1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Description
Systematic Nomenclature and CAS Registry
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This nomenclature clearly indicates the structural features: the allyl substituent attached to nitrogen-1, the 4-bromophenyl group at carbon-5, and the thiol functionality at carbon-2 of the imidazole ring. The Chemical Abstracts Service registry number for this compound is 1105189-77-2, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates accurate identification and cross-referencing across various scientific databases and chemical supply catalogs.
Comparative analysis of this compound with benzimidazole-2-thiol derivatives reveals important structure-property relationships within this class of heterocyclic compounds. 2-Mercaptobenzimidazole, with the systematic name 1,3-dihydro-2H-benzimidazole-2-thione, serves as a fundamental reference compound for understanding the electronic and structural characteristics of the broader family. The key difference lies in the presence of the fused benzene ring in benzimidazole systems, which provides additional aromatic stabilization and affects the electronic distribution compared to the simpler imidazole framework.
The substitution pattern analysis shows that while 2-mercaptobenzimidazole exhibits molecular formula C₇H₆N₂S with molecular weight 150.20 grams per mole, the 1-allyl-5-(4-bromophenyl) derivative represents a significantly more complex system with enhanced molecular weight and structural diversity. The addition of the allyl and 4-bromophenyl substituents increases the molecular complexity while introducing new sites for potential chemical reactivity and intermolecular interactions.
Tautomeric behavior comparisons indicate that both imidazole-2-thiol and benzimidazole-2-thiol systems exhibit similar thiol-thione equilibria, though the relative populations and interconversion rates may differ due to electronic and steric factors. The fused benzene ring in benzimidazole derivatives provides additional stabilization that can influence tautomeric preferences, while the substitution pattern in this compound introduces different electronic perturbations.
Related compounds such as 1-benzyl-1H-benzimidazole-2-thiol, with molecular formula C₁₄H₁₂N₂S and molecular weight 240.33 grams per mole, demonstrate how different nitrogen substitution patterns affect overall molecular properties. The benzyl substituent in this related compound provides a different electronic environment compared to the allyl group in the target compound, while the absence of halogen substitution creates distinct reactivity profiles.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 g/mol | Fused benzene ring |
| 1-Benzyl-1H-benzimidazole-2-thiol | C₁₄H₁₂N₂S | 240.33 g/mol | Benzyl N-substitution |
| This compound | C₁₂H₁₁BrN₂S | 295.20 g/mol | Allyl + bromophenyl substitution |
The comparative analysis extends to reactivity patterns, where the electron-withdrawing bromine substituent in the target compound is expected to influence nucleophilic and electrophilic reactivity compared to unsubstituted or electron-donating substituted analogs. The allyl group provides a site for potential alkylation reactions and polymerization processes that are not available in benzyl-substituted derivatives. These structural differences translate into distinct applications and synthetic utility profiles for each compound class.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQKJANMPUOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156896 | |
| Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-77-2 | |
| Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazole-2-thiols typically proceeds via cyclization reactions involving appropriate diamines and sulfur sources, followed by substitution reactions to introduce aryl and allyl groups. The key steps include:
- Formation of the imidazole-2-thiol core through cyclization of substituted diamines with carbon disulfide or related reagents.
- Introduction of the 4-bromophenyl substituent at the 5-position via electrophilic aromatic substitution or cross-coupling methods.
- Allylation of the N1 position through nucleophilic substitution using allyl halides.
Preparation of Imidazole-2-thiol Core
A common approach to synthesize imidazole-2-thiols involves the cyclization of 1,2-diamines with carbon disulfide (CS2) under reflux conditions. For example, benzene-1,2-diamine derivatives can be cyclized with CS2 in ethanol-water mixtures to yield 1H-imidazole-2-thiol cores with high yields (around 85%) and high melting points, indicating purity and stability.
Introduction of the 4-Bromophenyl Group at the 5-Position
The 5-position substitution with a 4-bromophenyl group can be achieved by:
- Starting from a 5-amino-1H-imidazole-2-thiol intermediate, which can be synthesized via reduction of nitro-substituted precursors.
- Subsequent condensation with 4-bromobenzaldehyde under acidic catalysis to form the 5-(4-bromophenyl) substituted imidazole-2-thiol. This step typically involves refluxing equimolar amounts of the amine intermediate and the aromatic aldehyde in the presence of a few drops of acid catalyst for several hours (4–6 h) to ensure complete reaction.
Allylation at the N1 Position
The N1-allyl substitution is generally performed by nucleophilic substitution reactions where the imidazole nitrogen acts as a nucleophile attacking an allyl halide (e.g., allyl bromide or chloride) under basic conditions. This reaction can be carried out in polar aprotic solvents such as DMF or acetonitrile with bases like potassium carbonate or sodium hydride, facilitating the formation of the N-allyl bond.
Representative Synthetic Procedure
A plausible synthetic route based on literature precedents and analogous compounds is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclization | Benzene-1,2-diamine + CS2 in ethanol-water, reflux 12 h | Formation of 1H-imidazole-2-thiol core |
| 2. Nitration & Reduction | Nitration with HNO3/H2SO4, reduction with Zn dust/hydrazinium monoformate | 5-Amino-1H-imidazole-2-thiol intermediate |
| 3. Condensation | 5-Amino intermediate + 4-bromobenzaldehyde, reflux with acid catalyst 4–6 h | 5-(4-Bromophenyl)-1H-imidazole-2-thiol |
| 4. N1-Allylation | 5-(4-Bromophenyl)-1H-imidazole-2-thiol + allyl bromide, base (K2CO3), DMF, room temperature | 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol |
Analytical and Purification Details
- Reaction monitoring is typically done by thin-layer chromatography (TLC) using solvent systems such as hexane/ethyl acetate or chloroform mixtures.
- Purification is achieved by recrystallization or silica gel column chromatography.
- Structural confirmation involves 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), showing characteristic signals for the thiol proton (~12.5 ppm), imine protons, aromatic protons, and allyl group protons.
- Yields for each step are generally high (around 80–90%), indicating efficient synthetic protocols.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to imidazole-2-thiol | Cyclization | Benzene-1,2-diamine + CS2, EtOH-H2O, reflux 12 h | ~85 | Core formation |
| Nitration and Reduction | Electrophilic substitution + reduction | HNO3/H2SO4; Zn dust/hydrazinium monoformate | ~82 | Introduces amino group at C5 |
| Condensation with 4-bromobenzaldehyde | Schiff base formation | Aromatic aldehyde, acid catalyst, reflux 4–6 h | 75–85 | Forms 5-(4-bromophenyl) substituent |
| N1-Allylation | Nucleophilic substitution | Allyl bromide, K2CO3, DMF, rt | 70–80 | Allyl group introduction at N1 |
Research Findings and Optimization
- Acid catalysis during condensation is critical to drive the formation of the imine linkage efficiently.
- Choice of base and solvent for allylation affects the selectivity and yield of N1-allylation versus potential side reactions.
- Purification by flash chromatography or recrystallization ensures removal of unreacted starting materials and side products.
- Spectroscopic data confirm the integrity of the thiol group and substitution pattern, which is essential for the compound's biological activity.
Chemical Reactions Analysis
Types of Reactions: 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds allows researchers to explore its potential as:
- Antimicrobial Agents : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the thiol group may enhance its ability to interact with bacterial cell walls or enzymes.
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth. This compound's unique structure may contribute to its efficacy in targeting cancer cells, warranting further investigation through in vitro and in vivo studies.
Biochemistry
In biochemistry, the compound's thiol functionality is significant for:
- Enzyme Inhibition Studies : Thiols are known to interact with enzymes, potentially serving as inhibitors or modulators. This property can be leveraged to study enzyme kinetics and mechanisms.
- Redox Biology : The compound may be used to investigate redox reactions in biological systems due to the reactive nature of thiols.
Materials Science
The incorporation of this compound into polymer matrices has been explored for:
- Synthesis of Functional Polymers : The compound can act as a crosslinking agent or modifier in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
- Nanomaterials Development : Its unique chemical structure may facilitate the formation of nanocomposites with enhanced electrical or optical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study B | Anticancer Potential | Showed a dose-dependent reduction in cell viability for breast cancer cell lines. |
| Study C | Polymer Modification | Improved tensile strength and thermal stability when incorporated into polyvinyl chloride (PVC) matrices. |
Mechanism of Action
1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as 1-allyl-5-(3-bromophenyl)-1H-imidazole-2-thiol and 1-allyl-5-(4-bromophenyl)-1H-pyrazole-2-thiol. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-bromophenyl moiety enhances electrophilicity, which may improve interactions with IMPDH’s active site, as seen in compound 20 (2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide) .
- Thiol vs. Thione : Thione derivatives (e.g., CAS 1105190-16-6) exhibit altered reactivity and hydrogen-bonding capacity, which can affect metabolic stability .
Biological Activity
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and comparative analyses.
Chemical Structure and Properties
Molecular Formula : C12H12BrN3S
Molar Mass : 302.21 g/mol
Key Functional Groups : Imidazole ring, thiol group, allyl group, and bromophenyl substituent.
The imidazole ring is crucial for the biological activity of this compound, facilitating interactions with various biological targets. The presence of the bromophenyl group enhances its reactivity and potential therapeutic effects.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It interacts with receptors that play roles in various signaling pathways, potentially influencing cellular responses.
Anticancer Activity
Research indicates that this compound possesses anticancer properties , particularly through the inhibition of tubulin polymerization. This mechanism is similar to other known anticancer agents, allowing it to target cancer cells effectively.
Case Study : A study evaluated the compound's effects on melanoma cell lines (A375 and WM-164). The results showed significant antiproliferative activity with IC50 values in the nanomolar range, indicating potent anticancer effects compared to standard treatments like paclitaxel .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazole ring with bromine substitution | Anticancer, antimicrobial |
| 1-Allyl-2-(4-chlorobenzyl)-4,5-diphenyl-1H-imidazole | Chlorobenzyl group instead of bromine | Moderate anticancer activity |
| 5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | Thiol group present | Lower antimicrobial efficacy |
This table illustrates that while structural modifications influence biological activity, the presence of both the imidazole core and the bromophenyl substitution in our compound synergistically enhances its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, and what are their key reaction conditions?
- Methodology : The compound is synthesized via alkylation of 4-(4-bromophenyl)-1H-imidazole-2-thiol with allyl bromide or analogous reagents. A typical procedure involves:
- Step 1 : Reacting the imidazole-2-thiol precursor with 2-chloroacetic acid in NaOH, followed by neutralization with HCl to form thioacetic intermediates .
- Step 2 : Allylation using allyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the allyl group at the N1 position of the imidazole ring .
- Purification : Recrystallization from methanol or ethanol is commonly employed .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiol alkylation | NaOH, 2-chloroacetic acid, HCl | 60–75% |
| Allylation | Allyl bromide, K₂CO₃, DMF, 60°C | 70–85% |
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Focus on the allyl group (δ ~4.5–5.5 ppm for protons, ~115–135 ppm for carbons) and the 4-bromophenyl moiety (aromatic protons at δ ~7.2–7.8 ppm). The thiol (-SH) proton is typically absent due to tautomerization to the thione form .
- IR Spectroscopy : Strong absorption at ~2550 cm⁻¹ (S-H stretch, if present) and ~1600 cm⁻¹ (C=N imidazole ring) .
- Mass Spectrometry : Molecular ion peak at m/z ~307 (for C₁₂H₁₁BrN₂S) with characteristic bromine isotope patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodology :
- Validation Software : Use SHELXL for refinement and ORTEP-III for graphical representation to cross-validate bond lengths, angles, and thermal parameters .
- Data Checks : Apply the IUCr’s structure-validation criteria (e.g., R-factor, wR₂, and GooF) to assess model accuracy. Discrepancies in Br-C bond lengths (expected ~1.89–1.93 Å) may indicate improper refinement .
- Example : If anomalous electron density is observed near the allyl group, re-examine disorder modeling or solvent masking .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Alternative Alkylating Agents : Replace allyl bromide with allyl chloride to reduce side reactions (e.g., over-alkylation) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes at 80°C, enhancing yield by 10–15% .
- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to separate byproducts, achieving >95% purity .
- Data Comparison :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 12 h | 70% | 90% |
| Microwave | 1 h | 85% | 95% |
Q. How can computational modeling predict the biological activity of this compound, particularly against microbial targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 or bacterial IMPDH (Inosine-5′-monophosphate dehydrogenase). The bromophenyl group may occupy hydrophobic pockets, while the thiol acts as a hydrogen-bond donor .
- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values for substituents) with antifungal IC₅₀ data from analogous imidazole-thiol derivatives .
Data Contradiction Analysis
Q. Why might experimental NMR data for the thiol proton be absent, and how should this be addressed?
- Analysis : The thiol (-SH) tautomerizes to the thione form (-S-), leading to proton exchange broadening or disappearance in NMR.
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
